molecular formula C7H7FO2S B1342961 1-Fluoro-3-(methylsulfonyl)benzene CAS No. 657-46-5

1-Fluoro-3-(methylsulfonyl)benzene

Cat. No. B1342961
CAS RN: 657-46-5
M. Wt: 174.19 g/mol
InChI Key: JTKXOVHBLURUOP-UHFFFAOYSA-N
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Description

1-Fluoro-3-(methylsulfonyl)benzene is an aromatic compound with the chemical formula C7H7FO2S . It is also known as FMSB and has a characteristic sulfonic acid group attached to the benzene ring. This compound has gained attention from the scientific community due to its unique structure and potential applications in various fields.


Molecular Structure Analysis

The molecular weight of 1-Fluoro-3-(methylsulfonyl)benzene is 174.2 . The IUPAC name for this compound is 1-fluoro-3-(methylsulfonyl)benzene . The InChI key provides a unique identifier for the compound .

The storage temperature, physical form, and shipping temperature are not specified in the search results .

Scientific Research Applications

Solubility Characteristics

  • Solubility in Organic Solvents : 1-Fluoro-4-(methylsulfonyl)benzene was studied for its solubility in various organic solvents, such as ethanol, ethyl acetate, acetone, toluene, and chloroform. The solubilities in these solvents varied, showing a descending order from chloroform to ethanol. The modified Apelblat equation effectively correlated the experimental data, demonstrating the compound's diverse solubility properties (C. Qian et al., 2014).

Synthesis and Reactions

  • Green Fluorophore Synthesis : The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a novel green fluorophore architecture, was synthesized. This compound exhibits solid-state emission, water solubility, and solvent- and pH-independent fluorescence, making it significant for imaging applications and displays (Teruo Beppu et al., 2015).
  • Reaction with Acyclic Olefins : [Fluoro(methylsulfonyloxy)iodo]benzene reacts smoothly with 1-hexene and 1-heptene, yielding 1,2-disulfonates. The reaction mechanism of these transformations provides insights into fluorine chemistry (N. S. Pirkuliev et al., 2001).
  • Practical Synthesis of Analog Compounds : A practical synthesis method for 4‐fluoro‐2‐(methylthio)benzylamine and its sulfone and sulfonamide analogs was reported. This method demonstrates the utility of 1-Fluoro-3-(methylsulfonyl)benzene derivatives in synthesizing biologically relevant molecules (D. Perlow et al., 2007).

Photocatalysis and Chemical Reactions

  • Visible-Light-Induced Reactions : A study on the visible light photocatalytic methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system was conducted. This represents a novel method for synthesizing sulfone-containing benzo[a]fluoren-5-ones (Min-Hua Huang et al., 2018).
  • Photocatalytic Monofluorination of Benzene : Photocatalytic fluorination of benzene was achieved using 3-cyano-1-methylquinolinium ion under specific conditions, yielding fluorobenzene and hydrogen peroxide. This study demonstrates the potential of photocatalysis in fluorine chemistry (K. Ohkubo et al., 2013).

Material Science Applications

  • Semi-Crystalline Structures for Proton Exchange Membranes : Fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures were synthesized using a compound similar to 1-Fluoro-3-(methylsulfonyl)benzene. These materials show promise in the development of highly conducting and stable proton exchange membranes (Dong-Hyeon Kim et al., 2020).

Safety and Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is “Warning” and there are precautionary statements associated with the compound .

properties

IUPAC Name

1-fluoro-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKXOVHBLURUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617447
Record name 1-Fluoro-3-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

657-46-5
Record name 1-Fluoro-3-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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